molecular formula C25H29FO2Si B012357 Silafluofen CAS No. 105024-66-6

Silafluofen

Cat. No. B012357
M. Wt: 408.6 g/mol
InChI Key: HPYNBECUCCGGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05117028

Procedure details

A few drops of a 30% solution of hexachloroplatinic acid in isopropanol are added twice at 22° C. to a mixture of 2.98 mol of 4-fluoro-3-phenoxyphenylallylbenzene (98.9% pure, 687 g) and 3.24 mol of 4-ethoxyphenyl(dimethyl)silane (595 g, 97.9% pure). After an induction phase of 11/2 hours, spontaneous heating to 130° C. takes place. After stirring is continued for a short period, 259 g of forerun are distilled off in a high vacuum of 0.4-0.15 mbar, followed by 1003 g of product (98.7% pure by GC). This corresponds to a yield of 81.4% of theory.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoro-3-phenoxyphenylallylbenzene
Quantity
687 g
Type
reactant
Reaction Step One
Name
4-ethoxyphenyl(dimethyl)silane
Quantity
595 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]=[CH:10]C2C=CC=CC=2)=[CH:4][C:3]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:24]([O:26][C:27]1[CH:32]=[CH:31][C:30]([SiH:33]([CH3:35])[CH3:34])=[CH:29][CH:28]=1)[CH3:25]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:24]([O:26][C:27]1[CH:32]=[CH:31][C:30]([Si:33]([CH2:10][CH2:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[C:3]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:4]=2)([CH3:34])[CH3:35])=[CH:29][CH:28]=1)[CH3:25] |f:3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-fluoro-3-phenoxyphenylallylbenzene
Quantity
687 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC=CC1=CC=CC=C1)OC1=CC=CC=C1
Name
4-ethoxyphenyl(dimethyl)silane
Quantity
595 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is continued for a short period
DISTILLATION
Type
DISTILLATION
Details
259 g of forerun are distilled off in a high vacuum of 0.4-0.15 mbar

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)[Si](C)(C)CCCC1=CC(=C(C=C1)F)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.